molecular formula C11H16N4S2 B1226201 1-[(BENZYLCARBAMOTHIOYL)AMINO]-3-ETHYLTHIOUREA

1-[(BENZYLCARBAMOTHIOYL)AMINO]-3-ETHYLTHIOUREA

Cat. No.: B1226201
M. Wt: 268.4 g/mol
InChI Key: HNVKQXJBINMTGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(BENZYLCARBAMOTHIOYL)AMINO]-3-ETHYLTHIOUREA is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a thiourea backbone with ethyl and phenylmethyl groups, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(BENZYLCARBAMOTHIOYL)AMINO]-3-ETHYLTHIOUREA typically involves the reaction of ethyl isothiocyanate with benzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a series of reactors. This method allows for better control over reaction conditions and scalability, ensuring consistent quality and higher production rates.

Chemical Reactions Analysis

Types of Reactions

1-[(BENZYLCARBAMOTHIOYL)AMINO]-3-ETHYLTHIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halides (e.g., NaCl, KBr), alkoxides (e.g., NaOCH₃)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Halogenated or alkoxylated derivatives

Scientific Research Applications

1-[(BENZYLCARBAMOTHIOYL)AMINO]-3-ETHYLTHIOUREA has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(BENZYLCARBAMOTHIOYL)AMINO]-3-ETHYLTHIOUREA involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, the compound binds to the active site of the enzyme, preventing the hydroxylation of monophenols and the subsequent oxidation of o-diphenols to o-quinones . This inhibition reduces melanin production, making it useful for treating hyperpigmentation disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(BENZYLCARBAMOTHIOYL)AMINO]-3-ETHYLTHIOUREA stands out due to its specific structure, which allows for unique interactions with enzymes like tyrosinase. Its ability to inhibit melanin synthesis makes it particularly valuable in medical and cosmetic applications.

Properties

Molecular Formula

C11H16N4S2

Molecular Weight

268.4 g/mol

IUPAC Name

1-benzyl-3-(ethylcarbamothioylamino)thiourea

InChI

InChI=1S/C11H16N4S2/c1-2-12-10(16)14-15-11(17)13-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,12,14,16)(H2,13,15,17)

InChI Key

HNVKQXJBINMTGG-UHFFFAOYSA-N

SMILES

CCNC(=S)NNC(=S)NCC1=CC=CC=C1

Canonical SMILES

CCNC(=S)NNC(=S)NCC1=CC=CC=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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